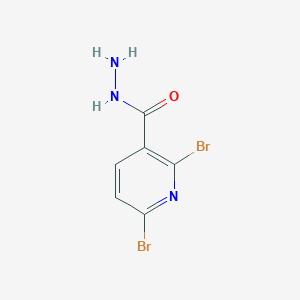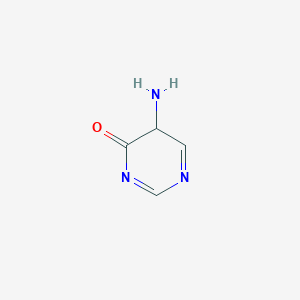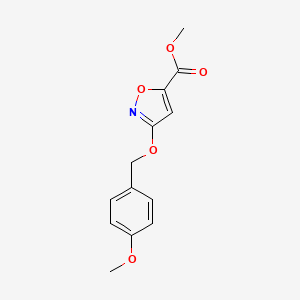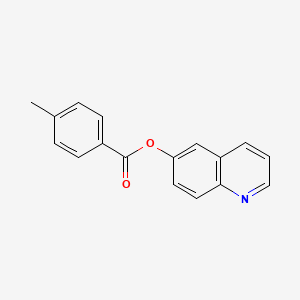
Methyl 3-chloropropanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloropropanimidate is an organic compound with the molecular formula C₄H₈ClNO It is a derivative of propanimidate, where a chlorine atom is substituted at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-chloropropanimidate can be synthesized through the following steps:
Starting Material: The synthesis begins with 3-chloropropionitrile.
Hydrolysis: 3-chloropropionitrile is hydrolyzed to form 3-chloropropionamide.
Methanolysis: The 3-chloropropionamide is then treated with methanol in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves:
Controlled Reaction Conditions: Maintaining low temperatures during the methanolysis step to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: It can be hydrolyzed to form 3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced to form 3-chloropropylamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted propanimidates.
Hydrolysis: Yields 3-chloropropanoic acid.
Reduction: Forms 3-chloropropylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloropropanimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-chloropropanimidate involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromopropanimidate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-iodopropanimidate: Contains an iodine atom, making it more reactive due to the larger atomic radius.
Methyl 3-fluoropropanimidate: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-chloropropanimidate is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group, making it suitable for various substitution reactions, while its moderate reactivity allows for controlled transformations.
Eigenschaften
CAS-Nummer |
84762-89-0 |
|---|---|
Molekularformel |
C4H8ClNO |
Molekulargewicht |
121.56 g/mol |
IUPAC-Name |
methyl 3-chloropropanimidate |
InChI |
InChI=1S/C4H8ClNO/c1-7-4(6)2-3-5/h6H,2-3H2,1H3 |
InChI-Schlüssel |
XZQHWPYBBMHFPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)


![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)

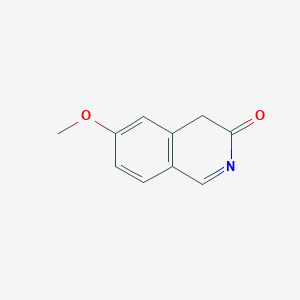
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
